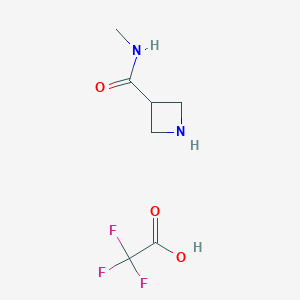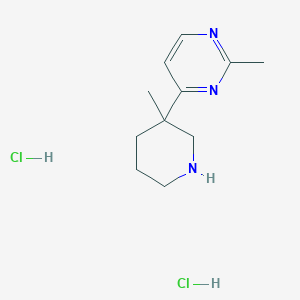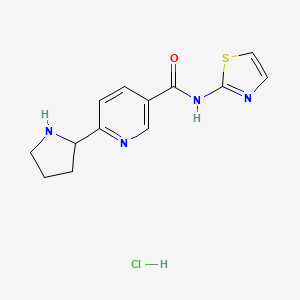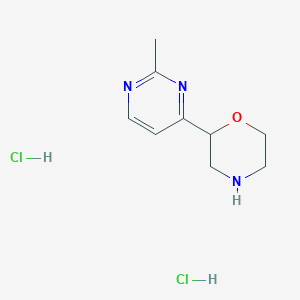
2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride
Übersicht
Beschreibung
2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride, also known as MPM-dihydrochloride, is an organic compound that belongs to the family of morpholines. It is a white, crystalline solid that is slightly soluble in water. MPM-dihydrochloride is a versatile compound that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been utilized in the synthesis of potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine, demonstrating its utility in creating diverse bioactive compounds (Kumar, Sadashiva, & Rangappa, 2007).
- The biocidal activity and corrosion inhibitor activity of 2-aminopyrimidines, including derivatives similar to 2-(2-Methylpyrimidin-4-yl)morpholine, have been investigated for their effectiveness in inhibiting the growth of Desulfotomaculum sp. and reducing biocorrosion of steel (Onat et al., 2016).
Biological Activity and Pharmacological Potential
- Compounds with a similar structure have been examined for their inhibitory activity against commercial enzymes and for potential anti-inflammatory responses in human peripheral blood mononuclear cells (Šmelcerović et al., 2013).
- Morpholine analogs have been synthesized and evaluated as dopamine receptor 4 (D4R) antagonists, showing potential in neurological research and drug development (Witt et al., 2016).
Applications in Drug Synthesis and Metabolism Studies
- Research has been conducted on the metabolism of morpholinium compounds, aiming to understand the structural changes and interactions during drug metabolism, which is relevant for drug design and pharmacokinetics (Varynskyi & Kaplaushenko, 2020).
Eigenschaften
IUPAC Name |
2-(2-methylpyrimidin-4-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7-11-3-2-8(12-7)9-6-10-4-5-13-9;;/h2-3,9-10H,4-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOSUUXFPPFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



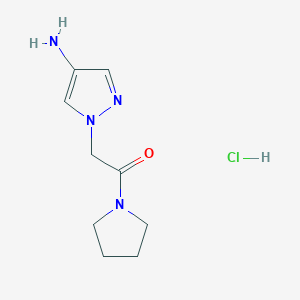
![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
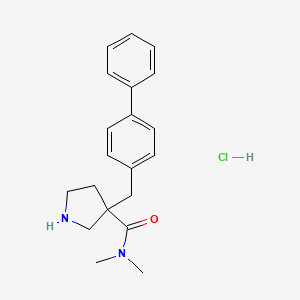
![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)

